molecular formula C8H9NO2 B598107 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol CAS No. 1202769-66-1

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Katalognummer: B598107
CAS-Nummer: 1202769-66-1
Molekulargewicht: 151.165
InChI-Schlüssel: YUGDGZWIUSSLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is a synthetic organic compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The IUPAC name for this compound is 2-(5-methyl-3-isoxazolyl)-3-butyn-2-ol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Structural Analysis : The compound and its derivatives have been synthesized for structural analysis. For example, a study by Çelik et al. (2007) involved synthesizing a related compound and analyzing its structure using X-ray crystallography (Çelik, Ulusoy, Taş, & İde, 2007).

  • Development of Novel Antagonists : Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid (EAA) receptor antagonists using a related isoxazole amino acid. This study highlights the potential of isoxazole derivatives in pharmaceutical development (Krogsgaard‐Larsen et al., 1991).

  • Antibacterial Applications : Research by Hui et al. (2002) explored the antibacterial activities of oxadiazole derivatives containing the 5-methylisoxazole moiety, showcasing its potential in combating bacterial infections (Hui, Chu, Zhang, Wang, & Zhang, 2002).

  • Catalysis in Aqueous Media : Bumagin et al. (2018) investigated substituted isoxazoles as ligands in palladium(II) complexes, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

  • Mosquito Larvicidal Activity : The compound has been explored for mosquito larvicidal activities. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their effectiveness against mosquito larvae, highlighting its potential in pest control (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

  • Atmospheric Degradation Studies : The degradation of hymexazol (a derivative of 5-methylisoxazol-3-ol) in the atmosphere was studied by Vera et al. (2011), providing insights into the environmental impact of this compound's use as a fungicide (Vera, Muñoz, Ródenas, Vázquez, Borrás, Marques, Mellouki, Treacŷ, & Sidebottom, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGDGZWIUSSLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethynylmagnesium bromide (0.5 M in THF, 50 mL, 25 mmol) maintained under nitrogen below 0° C. was added a solution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (2.5 g, 19.98 mmol) in tetrahydrofuran (20 mL) dropwise over 5 min. The resulting solution was warmed to room temperature and then stirred for a further 3 hr. The reaction was quenched by the addition of saturated ammonium chloride solution (100 mL) then extracted with ethyl acetate (2×100 mL). The combined organic layers was washed with brine (200 mL), dried with anhydrous sodium sulphate and concentrated in vacuo. The residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:4) afforded the title compound (2.3 g, 75%) as a colorless oil: 1H NMR (300 MHz, CDCl3) delta 6.12 (s, 1H), 3.47 (s, 1H), 2.63 (s, 1H), 2.42 (s, 3H), 1.86 (s, 3H).
Name
ethynylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
75%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.